N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of furan-2-carboxylic acid with an appropriate reagent to introduce the hydroxyethyl group.
Coupling with 2-Methylphenoxyacetic Acid: The hydroxyethyl intermediate is then coupled with 2-methylphenoxyacetic acid under conditions that facilitate the formation of the acetamide bond. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Cyclization and Functional Group Modifications: The final steps involve cyclization reactions to form the furan rings and any necessary modifications to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted hydroxyethyl derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of furan rings, which are known for their biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide involves its interaction with biological targets such as enzymes and receptors. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds, enhancing binding affinity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring and a sulfanylmethyl group.
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Features a furan ring and an oxadiazole moiety.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Contains a furan ring and a pyridine moiety.
Uniqueness
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide is unique due to its combination of two furan rings, a hydroxyethyl group, and a methylphenoxyacetamide moiety. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-14-5-2-3-6-16(14)25-12-18(21)20-13-19(22,15-8-10-23-11-15)17-7-4-9-24-17/h2-11,22H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPLNDKEKESCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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